molecular formula C46H66N8O12 B1243950 (2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide

(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide

Cat. No.: B1243950
M. Wt: 923.1 g/mol
InChI Key: YUBIUAUSTIXPQN-SBPAWIRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide is a cyclic pentapeptolide produced by the fungus Acremonium species. It is known for its ability to inhibit the binding of endothelin to its receptor, making it a compound of interest in the field of pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide is typically isolated from the fungus Acremonium species grown in stationary culture. The fungus is cultivated in a liquid medium, and after a period of growth, the fungal mass is extracted using acetone. The extract is then subjected to a series of solvent partitions and chromatographic techniques to isolate pure this compound .

Industrial Production Methods

The industrial production of this compound involves large-scale fermentation of the Acremonium species. The fermentation process is carried out in bioreactors, and the fungal biomass is harvested and processed to extract this compound. The extraction process involves the use of organic solvents and chromatographic purification to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide has several scientific research applications:

    Chemistry: It is used as a model compound for studying cyclic peptides and their chemical properties.

    Biology: this compound is studied for its role in inhibiting endothelin binding, which has implications in cardiovascular research.

    Medicine: The compound is being investigated for its potential therapeutic applications in treating conditions related to endothelin, such as hypertension and heart failure.

    Industry: This compound is used in the development of new pharmaceuticals and as a tool in biochemical research

Mechanism of Action

(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide exerts its effects by inhibiting the binding of endothelin to its receptor. This inhibition occurs through the interaction of this compound with the endothelin receptor, preventing endothelin from exerting its biological effects. The molecular targets involved include the endothelin receptor subtypes ETA and ETB .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide is unique due to its specific structure and the presence of a functionalized long-chain fatty acid. This structural uniqueness contributes to its specific biological activity and makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C46H66N8O12

Molecular Weight

923.1 g/mol

IUPAC Name

(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide

InChI

InChI=1S/C46H66N8O12/c1-29(56)15-9-5-3-6-10-16-32(57)17-11-7-4-8-12-20-39(59)51-35(21-22-38(47)58)44(63)54-42-30(2)66-41(61)27-50-43(62)37(28-55)53-45(64)36(52-40(60)23-24-48-46(42)65)25-31-26-49-34-19-14-13-18-33(31)34/h3,6,10,13-14,16,18-19,26,29-30,35-37,42,49,55-56H,4-5,7-9,11-12,15,17,20-25,27-28H2,1-2H3,(H2,47,58)(H,48,65)(H,50,62)(H,51,59)(H,52,60)(H,53,64)(H,54,63)/b6-3+,16-10+/t29?,30-,35-,36-,37-,42+/m1/s1

InChI Key

YUBIUAUSTIXPQN-SBPAWIRTSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)NCCC(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)O1)CO)CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CCC(=O)N)NC(=O)CCCCCCCC(=O)/C=C/C=C/CCCC(C)O

Canonical SMILES

CC1C(C(=O)NCCC(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)CO)CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)CCCCCCCC(=O)C=CC=CCCCC(C)O

Synonyms

aselacin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide
Reactant of Route 2
(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide
Reactant of Route 3
(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide
Reactant of Route 4
(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide
Reactant of Route 5
(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide
Reactant of Route 6
(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide

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